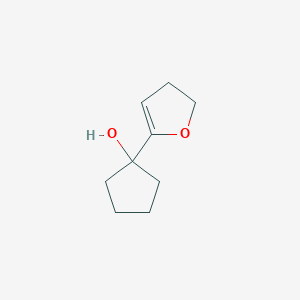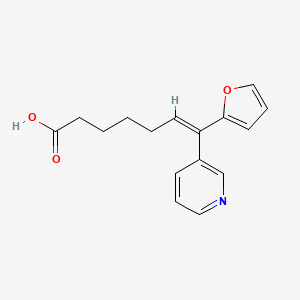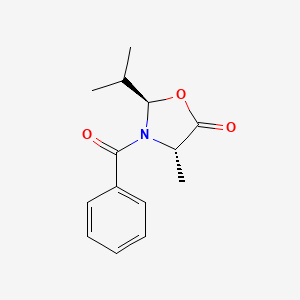
5-Oxazolidinone, 3-benzoyl-4-methyl-2-(1-methylethyl)-, (2R,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one: is a chiral oxazolidinone derivative with significant applications in organic synthesis. This compound is known for its stereochemical properties, making it a valuable intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one typically involves the reaction of an appropriate oxazolidinone precursor with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
Applications De Recherche Scientifique
Chemistry: (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for the synthesis of pharmaceutical agents.
Industry: In the chemical industry, it is used in the synthesis of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one involves its interaction with specific molecular targets, leading to the formation of stable intermediates. The compound’s stereochemistry plays a crucial role in its reactivity and selectivity in various chemical reactions.
Comparaison Avec Des Composés Similaires
- (2R,4S)-3-Benzoyl-2-methyl-4-phenyloxazolidin-5-one
- (2R,4S)-3-Benzoyl-2-ethyl-4-methyloxazolidin-5-one
Uniqueness: (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one is unique due to its specific stereochemistry and the presence of the isopropyl group, which imparts distinct reactivity and selectivity compared to other similar compounds.
Propriétés
Numéro CAS |
848152-10-3 |
|---|---|
Formule moléculaire |
C14H17NO3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
(2R,4S)-3-benzoyl-4-methyl-2-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C14H17NO3/c1-9(2)13-15(10(3)14(17)18-13)12(16)11-7-5-4-6-8-11/h4-10,13H,1-3H3/t10-,13+/m0/s1 |
Clé InChI |
ZPFLWOQPRDKRSG-GXFFZTMASA-N |
SMILES isomérique |
C[C@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C(C)C |
SMILES canonique |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
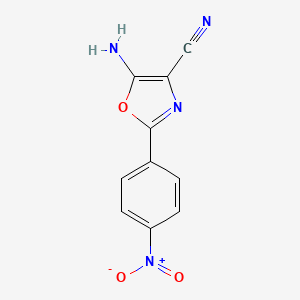
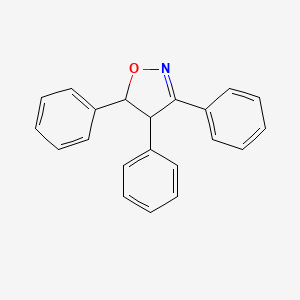
![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)
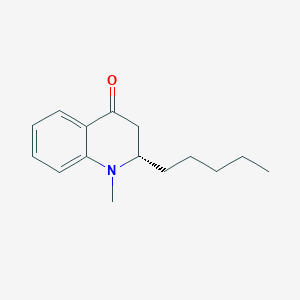





![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
